1-(3,3-difluorocyclopentyl)ethan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,3-difluorocyclopentyl)ethan-1-amine, also known as DFPEA, is a cyclopentylamine derivative. It has a molecular weight of 149.18 . It is a liquid at room temperature .

Molecular Structure Analysis

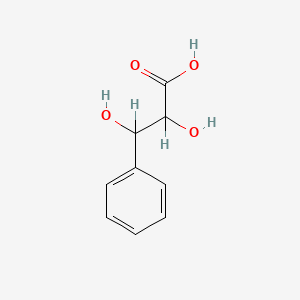

The molecular formula of 1-(3,3-difluorocyclopentyl)ethan-1-amine is C7H13F2N . The InChI code is 1S/C7H13F2N/c1-5(10)6-2-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3 .Physical And Chemical Properties Analysis

1-(3,3-difluorocyclopentyl)ethan-1-amine is a liquid at room temperature . The boiling point and other physical properties are not specified in the search results .科学研究应用

Organic Synthesis

1-(3,3-difluorocyclopentyl)ethan-1-amine: is used in organic synthesis as a building block for creating more complex molecules. Its unique structure, featuring a cyclopentyl ring with two fluorine atoms, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The difluorocyclopentyl group can impart desirable properties such as increased metabolic stability and lipophilicity to the final compounds .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of new therapeutic agents. It can be utilized to create ligands that interact with biological targets, potentially leading to the discovery of new drugs. Its amine group is particularly reactive, allowing for easy modification and attachment to various pharmacophores .

Material Science

The difluorinated cyclopentyl structure of 1-(3,3-difluorocyclopentyl)ethan-1-amine can be incorporated into polymers to enhance their properties. For instance, it could improve the thermal stability and chemical resistance of materials, making them suitable for high-performance applications in aerospace and automotive industries .

Chemical Synthesis

This compound is also valuable in chemical synthesis, where it can act as a chiral auxiliary or a resolving agent for enantiomerically pure compounds. Its stereocenter at the cyclopentyl ring can be exploited to induce chirality in other molecules, which is crucial for the production of enantioselective substances .

Analytical Chemistry

In analytical chemistry, 1-(3,3-difluorocyclopentyl)ethan-1-amine could be used as a standard or a reagent in various analytical techniques. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in chemical assays to determine the presence of other substances .

Fluorine Chemistry Research

Given the presence of fluorine atoms, this compound is of particular interest in fluorine chemistry research. Fluorine-containing compounds have unique reactivities and are important in the development of organofluorine chemistry. Researchers can study the effects of fluorination on the biological activity and physical properties of cyclopentyl-containing compounds .

安全和危害

The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,3-difluorocyclopentyl)ethan-1-amine involves the conversion of a cyclopentene derivative to the desired amine through a series of reactions.", "Starting Materials": [ "3,3-difluorocyclopentene", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide", "Chloroethane", "Ammonia" ], "Reaction": [ "1. Reduction of 3,3-difluorocyclopentene with sodium borohydride in ethanol to yield 3,3-difluorocyclopentanol.", "2. Conversion of 3,3-difluorocyclopentanol to 3,3-difluorocyclopentyl chloride with thionyl chloride.", "3. Reaction of 3,3-difluorocyclopentyl chloride with ammonia in ethanol to yield 3,3-difluorocyclopentylamine.", "4. Alkylation of 3,3-difluorocyclopentylamine with chloroethane in the presence of sodium hydroxide to yield 1-(3,3-difluorocyclopentyl)ethan-1-amine." ] } | |

CAS 编号 |

1697951-90-8 |

产品名称 |

1-(3,3-difluorocyclopentyl)ethan-1-amine |

分子式 |

C7H13F2N |

分子量 |

149.2 |

纯度 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。